1-benzyl-8-(4-methoxyphenoxy)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1-BENZYL-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine ring system, introduction of the benzyl and methoxyphenoxy groups, and methylation. Common reagents used in these reactions include benzyl bromide, 4-methoxyphenol, and methyl iodide. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-BENZYL-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used as a bronchodilator.
Pentoxifylline: A purine derivative with vasodilatory effects.
Uniqueness
1-BENZYL-8-(4-METHOXYPHENOXY)-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other purine derivatives. Its benzyl and methoxyphenoxy groups could enhance its binding affinity to certain molecular targets, making it a valuable compound for further research.
Properties
Molecular Formula |
C21H20N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-benzyl-8-(4-methoxyphenoxy)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H20N4O4/c1-23-17-18(22-20(23)29-16-11-9-15(28-3)10-12-16)24(2)21(27)25(19(17)26)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
WPOBHYHYKCBRCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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